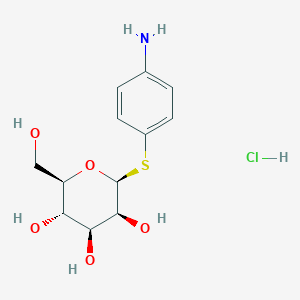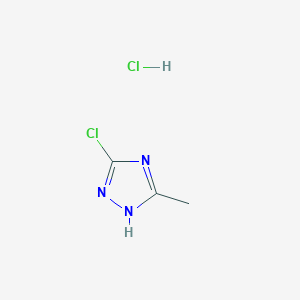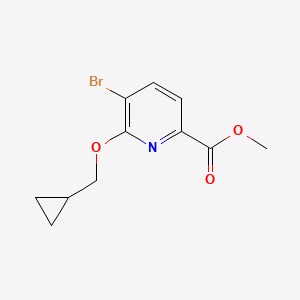
4-Aminophenyl-β-D-thiomannopyranosid-Hydrochlorid
Übersicht
Beschreibung
4-Aminophenyl b-D-thiomannopyranoside HCl is a useful research compound. Its molecular formula is C12H18ClNO5S and its molecular weight is 323.79 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Aminophenyl b-D-thiomannopyranoside HCl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Aminophenyl b-D-thiomannopyranoside HCl including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Proteomforschung
“4-Aminophenyl-β-D-thiomannopyranosid-Hydrochlorid” wird in der Proteomforschung eingesetzt . Proteomik ist die groß angelegte Untersuchung von Proteinen, insbesondere ihrer Strukturen und Funktionen. Diese Verbindung kann verwendet werden, um die Proteinfunktion, -interaktionen und -lokalisierung zu untersuchen.
Forschung zu bakteriellen und viralen Krankheitserregern
Diese Verbindung hat ein außergewöhnliches Potenzial in der Forschung zu bakteriellen und viralen Krankheitserregern gezeigt . Sie kann verwendet werden, um die Mechanismen der Infektion, die Reaktion von Krankheitserregern auf Behandlungen und die Entwicklung neuer therapeutischer Strategien zu untersuchen.
Antimikrobielle Forschung
Die antimikrobiellen Eigenschaften der Verbindung wecken Begeisterung in der wissenschaftlichen Welt . Sie kann bei der Entwicklung und Erprobung neuer antimikrobieller Mittel sowie bei der Untersuchung der mikrobiellen Resistenz gegen bestehende Behandlungen eingesetzt werden.
Kohlenhydratforschung
Als eine Art Monosaccharid-Glykosid kann „this compound“ in der Kohlenhydratforschung eingesetzt werden . Dazu gehört die Untersuchung des Kohlenhydratstoffwechsels, die Rolle von Kohlenhydraten bei der Zellsignalisierung und -erkennung sowie die Entwicklung von Kohlenhydrat-basierten Medikamenten.
Nucleotid- und Nukleosidforschung
Diese Verbindung fällt in die Kategorie Kohlenhydrate, Nukleoside & Nukleotide . Daher kann sie bei der Untersuchung des Nukleosid- und Nukleotidstoffwechsels, der Rolle dieser Moleküle in genetischen Prozessen und der Entwicklung von Nukleosid- und Nukleotidanalogen als therapeutische Mittel eingesetzt werden.
Herstellung von Chromen-4-onen
Obwohl nicht direkt mit „this compound“ verwandt, wird eine ähnliche Verbindung „4-Aminophenylboronsäure-Hydrochlorid“ bei der Herstellung von Chromen-4-onen verwendet . Chromen-4-one sind eine Klasse von Verbindungen, die als potenzielle DNA-abhängige Proteinkinase-Inhibitoren erkannt wurden . Es ist möglich, dass „this compound“ ähnliche Anwendungen in der medizinischen Chemie haben könnte.
Wirkmechanismus
Target of Action
The primary targets of 4-Aminophenyl b-D-thiomannopyranoside Hydrochloride are currently under investigation. The compound has shown potential in research of bacterial and viral pathogens , suggesting that it may interact with proteins or enzymes that are crucial for the survival and replication of these microorganisms.
Mode of Action
The exact mode of action of 4-Aminophenyl b-D-thiomannopyranoside Hydrochloride Given its antimicrobial attributes , it is likely that the compound interferes with essential biological processes in bacteria and viruses, thereby inhibiting their growth or killing them outright.
Biochemical Pathways
The biochemical pathways affected by 4-Aminophenyl b-D-thiomannopyranoside Hydrochloride Considering its potential role in combating bacterial and viral pathogens , it may disrupt key metabolic or replication pathways in these organisms, leading to their death or growth inhibition.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-Aminophenyl b-D-thiomannopyranoside Hydrochloride It is known that the compound is soluble in water , which could potentially enhance its bioavailability.
Result of Action
The molecular and cellular effects of 4-Aminophenyl b-D-thiomannopyranoside Hydrochloride Its antimicrobial properties suggest that it may cause cellular damage or metabolic disruption in bacterial and viral pathogens , leading to their death or growth inhibition.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Aminophenyl b-D-thiomannopyranoside Hydrochloride Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and activity.
Eigenschaften
IUPAC Name |
(2S,3S,4S,5S,6R)-2-(4-aminophenyl)sulfanyl-6-(hydroxymethyl)oxane-3,4,5-triol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO5S.ClH/c13-6-1-3-7(4-2-6)19-12-11(17)10(16)9(15)8(5-14)18-12;/h1-4,8-12,14-17H,5,13H2;1H/t8-,9-,10+,11+,12+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKAFWLFFBCRHQI-ZYVSMTKISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)SC2C(C(C(C(O2)CO)O)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N)S[C@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
210049-19-7 | |
| Record name | β-D-Mannopyranoside, 4-aminophenyl 1-thio-, hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=210049-19-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl (1R,5S)-4-oxo-3,6-diazabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B1473744.png)



![4-[3-(2-Methoxyethoxy)azetidin-1-yl]aniline](/img/structure/B1473752.png)









